molecular formula C6H10ClNO3S B1432415 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride CAS No. 1536007-42-7

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

Cat. No.: B1432415
CAS No.: 1536007-42-7
M. Wt: 211.67 g/mol
InChI Key: NUPTXLMTIZIQNA-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is a chemical compound with the molecular formula C5H10ClNO4S2. It is known for its unique structure, which includes a thiolane ring with a sulfonyl chloride group and a methylcarbamoyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride typically involves the reaction of thiolane derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at low to moderate levels to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted thiolane derivatives, sulfoxides, and sulfones. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiolane derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride and a methylcarbamoyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPTXLMTIZIQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
Reactant of Route 6
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

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